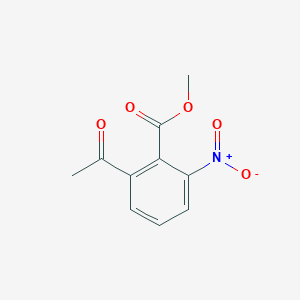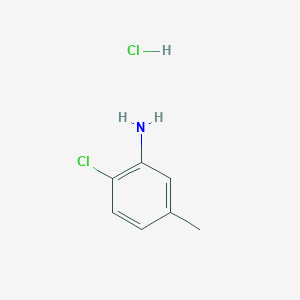
Phytosphingosine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phytosphingosine hydrochloride can be synthesized through several methods. One common approach involves the reduction of phytosphingosine using sodium borohydride (NaBH4) in the presence of a suitable solvent like methanol. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation. Specific yeast strains, such as Saccharomyces cerevisiae, are used to produce phytosphingosine, which is then converted to its hydrochloride salt through acidification .
Analyse Chemischer Reaktionen
Types of Reactions
Phytosphingosine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield different alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of 2-Aminooctadecane-1,3,4-triol, such as ketones, aldehydes, and substituted amino alcohols .
Wissenschaftliche Forschungsanwendungen
Phytosphingosine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing complex sphingolipids and other bioactive molecules.
Biology: The compound plays a crucial role in cell signaling and membrane structure.
Industry: It is used in the cosmetic industry for its moisturizing and skin barrier-enhancing properties.
Wirkmechanismus
Phytosphingosine hydrochloride exerts its effects through several mechanisms:
Cell Membrane Integration: It integrates into cell membranes, influencing their structure and function.
Signal Transduction: The compound is involved in signal transduction pathways, particularly those related to cell growth and apoptosis.
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and modulates immune responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sphingosine: A precursor to 2-Aminooctadecane-1,3,4-triol, sphingosine is another important sphingolipid component.
Ceramide: A derivative of sphingosine, ceramide plays a key role in maintaining skin barrier function and hydration.
Sphinganine: Similar in structure, sphinganine is another sphingolipid metabolite with biological significance.
Uniqueness
Phytosphingosine hydrochloride is unique due to its specific hydroxylation pattern, which imparts distinct biological activities. Its ability to modulate cell signaling and its anti-inflammatory properties make it particularly valuable in medical and cosmetic applications .
Eigenschaften
CAS-Nummer |
183117-20-6 |
|---|---|
Molekularformel |
C18H40ClNO3 |
Molekulargewicht |
354.0 g/mol |
IUPAC-Name |
2-aminooctadecane-1,3,4-triol;hydrochloride |
InChI |
InChI=1S/C18H39NO3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20;/h16-18,20-22H,2-15,19H2,1H3;1H |
InChI-Schlüssel |
GDKAAHDFPOWGQE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC(C(C(CO)N)O)O.Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-{4-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide](/img/structure/B8766038.png)


